molecular formula C24H31NO5 B13738696 Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate CAS No. 18801-26-8

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate

Cat. No.: B13738696
CAS No.: 18801-26-8
M. Wt: 413.5 g/mol
InChI Key: RUFMPBJUVQHKOU-UHFFFAOYSA-N
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Description

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate is a structurally complex compound combining an ethylamine backbone with a dimethylanthracene moiety and a succinate counterion. The molecule features:

  • 10,10-Dimethyl-9-anthracenyloxy substituent: A bulky anthracene-derived group with electron-rich aromatic properties, likely influencing steric interactions and solubility.
  • Succinate counterion: Enhances solubility and stability via ionic interactions.

Its structural complexity suggests roles in drug development (e.g., as an intermediate or impurity) or as a functionalized anthracene derivative for optoelectronic applications .

Properties

CAS No.

18801-26-8

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

2-[(10,10-dimethyl-9H-anthracen-9-yl)oxy]ethyl-dimethylazanium;4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C20H25NO.C4H6O4/c1-20(2)17-11-7-5-9-15(17)19(22-14-13-21(3)4)16-10-6-8-12-18(16)20;5-3(6)1-2-4(7)8/h5-12,19H,13-14H2,1-4H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

RUFMPBJUVQHKOU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)OCC[NH+](C)C)C.C(CC(=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

The preparation of Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate involves synthetic routes that typically include the reaction of anthracene derivatives with ethylamine and dimethylamine under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceuticals

The compound shares structural motifs with several pharmaceutical impurities and active ingredients. Key comparisons include:

Doxylamine Hydrogen Succinate (Imp. A(EP))
  • Structure : N,N-Dimethyl-2-[1(RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine hydrogen succinate.
  • Key Differences :
    • Substituent: A phenyl-pyridinyl ethoxy group instead of anthracenyloxy.
    • Counterion: Same succinate salt, suggesting similar solubility profiles.
    • Use: Pharmaceutical impurity standard for antihistamines .
Orphenadrine Citrate
  • Structure : N,N-Dimethyl-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine citrate.
  • Key Differences :
    • Substituent: A benzyl-derived group with ortho-methyl substitution.
    • Counterion: Citrate instead of succinate, altering solubility and pharmacokinetics.
    • Use: Muscle relaxant with anticholinergic properties .
Sumatriptan Succinate Impurities
  • Structure : N,N-Dimethyl-2-[indole-based substituents]ethanamine derivatives.
  • Key Differences :
    • Substituent: Indole moieties linked to migraine-targeting activity.
    • Counterion: Succinate or maleate salts, depending on impurity .

Anthracene-Based Derivatives

The anthracenyloxy group distinguishes this compound from other anthracene derivatives:

9,10-Bis[N-(2-naphthyl)anilino]anthracene
  • Structure: Anthracene core with naphthyl and phenyl amino groups.
  • Key Differences: Functionalization: Amino groups instead of ether-linked ethylamine. Use: Organic semiconductor or fluorescent material .
N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
  • Structure: Sulfonamide-linked anthraquinone derivative.
  • Key Differences: Functional group: Sulfonamide and ketone groups instead of ethoxyamine. Use: Potential dye or photochemical agent .

Metabolic and Analytical Comparisons

Evidence from metabolic studies (e.g., LC-MS/MS and GC × GC-TOF-MS) highlights differences in pathways when comparing ethylamine and succinate cultures.

  • Succinate vs. Ethylamine Metabolism :
    • Succinate cultures show higher TCA cycle intermediates (e.g., citric acid, α-ketoglutarate) and fatty acids (myristic/palmitic acid).
    • Ethylamine cultures accumulate glyoxylic acid and methylsuccinic acid, linked to C2 metabolism .
  • Analytical Relevance : The compound’s succinate counterion may influence its metabolic stability or detection in similar assays.

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Substituent Counterion Key Use/Context
Target Compound 10,10-Dimethyl-9-anthracenyloxy Succinate Pharmaceutical/material intermediate
Doxylamine Hydrogen Succinate (Imp. A(EP)) Phenyl-pyridinyl ethoxy Succinate Antihistamine impurity standard
Orphenadrine Citrate o-Methyl-α-phenylbenzyloxy Citrate Muscle relaxant
9,10-Bis[N-(2-naphthyl)anilino]anthracene Naphthyl-phenyl amino None Organic semiconductor

Table 2: Metabolic Differences (Ethylamine vs. Succinate Cultures)

Metabolite Ethylamine Culture Succinate Culture Biological Role
Citric Acid Low High TCA cycle intermediate
3-Hydroxybutyric Acid Low High Ketone body synthesis
Glyoxylic Acid High Low C2 metabolism
Myristic Acid Low High Fatty acid synthesis

Biological Activity

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate (CAS Number: 68162-40-3) is a compound of interest in pharmaceutical and chemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 25
  • H : 33
  • N : 1
  • O : 5

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+310.21654175.7
[M+Na]+332.19848190.1
[M+NH4]+327.24308188.6
[M+K]+348.17242176.9

Pharmacological Properties

This compound exhibits several pharmacological properties that make it a candidate for further investigation:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.
  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
  • Photodynamic Activity : The anthracene component may contribute to photodynamic properties, making it useful in phototherapy applications.

The mechanisms through which this compound exerts its effects are still under investigation but may include:

  • Modulation of neurotransmitter receptor activity, particularly involving NMDA and GABA receptors.
  • Interaction with cellular signaling pathways that regulate oxidative stress responses.

Study on Neuroprotective Effects

A study published in Neuropharmacology explored the neuroprotective effects of similar anthracene derivatives. The results indicated that these compounds could inhibit excitotoxicity induced by NMDA receptor activation in neuronal cultures, suggesting a potential therapeutic avenue for neurodegenerative diseases.

Antioxidant Activity Assessment

Research conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various succinate derivatives, including those related to ethylamine compounds. The findings demonstrated significant free radical scavenging activity, indicating that ethylamine derivatives could mitigate oxidative damage in cells.

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